molecular formula C7H13NO B1394115 N-(1-methylcyclobutyl)acetamide CAS No. 98435-32-6

N-(1-methylcyclobutyl)acetamide

Cat. No. B1394115
CAS RN: 98435-32-6
M. Wt: 127.18 g/mol
InChI Key: WLCAZJJFEUYGSM-UHFFFAOYSA-N
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Description

N-(1-methylcyclobutyl)acetamide is an organic compound that belongs to the family of amides. It has a molecular formula of C7H13NO and a molecular weight of 127.18 .


Molecular Structure Analysis

The molecular structure of N-(1-methylcyclobutyl)acetamide consists of a cyclobutyl ring with a methyl group attached to one of the carbons. The carbonyl (C=O) and the amide (NH) groups are attached to another carbon of the cyclobutyl ring .


Physical And Chemical Properties Analysis

N-(1-methylcyclobutyl)acetamide has a boiling point of 253.3±7.0 °C and a density of 0.97±0.1 g/cm3 . It also has a pKa value of 16.48±0.20 .

Scientific Research Applications

Tyrosinase Inhibition and Melanogenesis

N-(1-methylcyclobutyl)acetamide derivatives have been studied for their role in inhibiting tyrosinase, a key enzyme in melanogenesis, the process of pigment formation in the skin. Researchers synthesized novel bi-heterocyclic acetamides, including N-(1-methylcyclobutyl)acetamide derivatives, and found them to be potent inhibitors of tyrosinase. These compounds could be potential medicinal scaffolds for skin pigmentation and related disorders due to their mild cytotoxicity towards red blood cells (Butt et al., 2019).

Muscarinic Agonist Activity

Research has also explored the synthesis of substituted N-(silatran-1-ylmethyl)acetamides, which are structurally related to N-(1-methylcyclobutyl)acetamide. These compounds were found to be partial muscarinic agonists, demonstrating the ability to mimic the effect of acetylcholine by binding directly to cholinoreceptors of the ileal smooth muscle. This indicates potential applications in neurological research and drug development (Pukhalskaya et al., 2010).

Opioid Kappa Agonist Properties

A series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including compounds structurally related to N-(1-methylcyclobutyl)acetamide, were synthesized and evaluated for their biological activity as opioid kappa agonists. These compounds showed promising results in providing analgesic effects in mouse models, highlighting their potential in pain management research (Barlow et al., 1991).

Molecular Structure Studies

Studies on the molecular structures of related compounds like acetamide and N-methylacetamide have provided insights into the behavior of these molecules in different states. Such research is fundamental in understanding the physical and chemical properties of N-(1-methylcyclobutyl)acetamide derivatives (Kimura & Aoki, 1953).

Synthesis and Characterization

Various studies have focused on the synthesis and characterization of acetamide derivatives, including N-(1-methylcyclobutyl)acetamide. This research is crucial in expanding the applications of these compounds in different scientific fields, such as organic chemistry and medicinal chemistry (Ciszewski et al., 2006).

Anti-Arthritic and Anti-Inflammatory Properties

N-(1-methylcyclobutyl)acetamide and its derivatives have been evaluated for their anti-arthritic and anti-inflammatory properties. For instance, N-(2-hydroxy phenyl) acetamide, a derivative, showed promising results in reducing inflammation-related cytokines and oxidative stress markers in rat models, indicating potential therapeutic applications in arthritis treatment (Jawed et al., 2010).

Future Directions

N-(1-methylcyclobutyl)acetamide and other acetamides have potential for further study in various fields of research and industry. They can be used to synthesize a variety of compounds, which could lead to the development of new pharmaceuticals and other useful substances .

properties

IUPAC Name

N-(1-methylcyclobutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6(9)8-7(2)4-3-5-7/h3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCAZJJFEUYGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methylcyclobutyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EF Cox, MC Caserio, MS Silver… - Journal of the American …, 1961 - ACS Publications
(1-Methylcyclopropyl/carbinyl chloride was found to solvolyze in 50% aqueous ethanol ca. ten times faster than 1-methylcyclobutyl chloride and as fast as-butyl chloride. Treatment of (1-…
Number of citations: 95 pubs.acs.org

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